molecular formula C16H22N4 B12177156 Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine

Cat. No.: B12177156
M. Wt: 270.37 g/mol
InChI Key: PHTOQODKFSGKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Compounds containing the pyridazine ring have been shown to exhibit a wide range of pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine typically involves the reaction of 6-phenylpyridazin-3-amine with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .

Chemical Reactions Analysis

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can undergo various chemical reactions, including:

Scientific Research Applications

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can be compared with other pyridazine derivatives such as:

This compound stands out due to its unique combination of the diethylaminoethyl group and the phenylpyridazine moiety, which imparts specific chemical and biological properties to the compound .

Biological Activity

Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine, a compound featuring a pyridazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H20N4\text{C}_{15}\text{H}_{20}\text{N}_4

This structure includes a diethylamine group and a phenylpyridazine moiety, which are critical for its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent activity against various cancer cell lines, including:

CompoundCancer Cell LineIC50 (µM)
Compound AHepG2 (liver cancer)5.1
Compound BMCF7 (breast cancer)4.3
Compound CA375P (melanoma)3.8

These findings suggest that the presence of the pyridazine ring may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Activity

Pyridazine derivatives have also been evaluated for their anti-inflammatory effects. The compound has been shown to act as an agonist for formyl peptide receptors (FPRs), which play a crucial role in mediating inflammatory responses. In vitro studies indicated that certain analogs could activate FPR1 and FPR2, leading to increased intracellular calcium mobilization in neutrophils .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound interacts with specific receptors involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
  • Enzyme Inhibition : Some studies have indicated that pyridazine derivatives can inhibit key enzymes involved in tumor metabolism and proliferation .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published by Crocetti et al., various pyridazine derivatives were synthesized and tested for their anticancer efficacy against HepG2 cells. The study revealed that compounds with similar structural features to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced potency .

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory potential of pyridazine-based compounds. The results showed that these compounds could effectively reduce pro-inflammatory cytokine production in human neutrophils, demonstrating their potential as therapeutic agents in inflammatory diseases .

Properties

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

N',N'-diethyl-N-(6-phenylpyridazin-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C16H22N4/c1-3-20(4-2)13-12-17-16-11-10-15(18-19-16)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H,17,19)

InChI Key

PHTOQODKFSGKRC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.